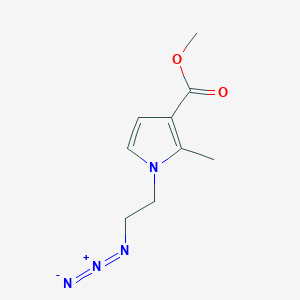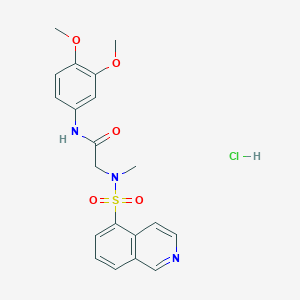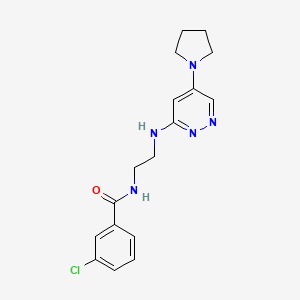
Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the use of azides in the formation of various heterocyclic compounds . For instance, the synthesis of α(1–2)mannobiosides, which are biologically active compounds, has been achieved using a common strategy based on benzoyls as the permanent protecting groups and an acetyl as the orthogonal protecting group at the C2 position of the glycosyl acceptor .Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions. They can be used in the synthesis of various heterocycles from the corresponding organic azides by one-pot domino reaction . They can also participate in nucleophilic addition, such as Aza-Michael addition, and cycloaddition reactions, such as [3+2] cycloaddition .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
The reactivity of azides, such as in Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate, with alkynes in the presence of copper(I) catalysis is foundational for creating 1H-[1,2,3]-triazoles, a process known as the click chemistry reaction. This reaction is highly valued for its efficiency and versatility in synthesizing diverse organic compounds, including peptidotriazoles on solid phases, which are significant in developing peptide-based drugs and biomolecules (Tornøe, Christensen, & Meldal, 2002). Such methodologies underscore the importance of azide-containing compounds in medicinal chemistry and material science.
Asymmetric Synthesis and Catalysis
Azides are also employed in asymmetric synthesis, where they serve as precursors for generating chiral centers, crucial for the production of enantiomerically pure compounds. For example, densely substituted L-proline esters, which can be synthesized from azomethine ylides and nitroalkenes, act as catalysts for asymmetric Michael additions. This illustrates the role of azide-functionalized intermediates in producing compounds with significant stereochemical control, vital for pharmaceutical applications (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Material Science and Coordination Chemistry
In material science, azide groups participate in forming coordination polymers with unique magnetic properties. These polymers, constructed from azide along with other bridging ligands, exhibit behaviors like ferromagnetic coupling and single-chain magnetism, which are of interest for developing new magnetic materials (Li, Zhang, Wang, Song, & Gao, 2011). Such research highlights the utility of azide-containing molecules in exploring and developing advanced functional materials with potential applications in data storage and sensing technologies.
Eigenschaften
IUPAC Name |
methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-7-8(9(14)15-2)3-5-13(7)6-4-11-12-10/h3,5H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEUVDNCYMKYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1CCN=[N+]=[N-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
